4-((3-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
Description
Properties
IUPAC Name |
4-[(3-nitrophenyl)methylsulfanyl]-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c26-21-23-20(29-14-16-4-3-5-17(12-16)25(27)28)18-6-1-2-7-19(18)24(21)13-15-8-10-22-11-9-15/h3-5,8-12H,1-2,6-7,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGFTUDUBOFMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=NC=C3)SCC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 398.45 g/mol. The structure features a tetrahydroquinazoline core, which is known for its diverse pharmacological properties.
1. Antimicrobial Activity
Recent studies have shown that derivatives of quinazoline compounds exhibit significant antimicrobial activity against various pathogens. For instance:
- A study indicated that compounds similar to the target molecule showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .
- Table 1 summarizes the antimicrobial efficacy of related compounds:
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.5 |
| Compound B | E. coli | 0.8 |
| This compound | TBD | TBD |
2. Anticancer Activity
The anticancer potential of similar quinazoline derivatives has also been explored:
- Research has demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms including the inhibition of specific kinases involved in cell proliferation and survival .
- Notably, compounds with a similar scaffold have shown IC50 values in the low micromolar range against several cancer cell lines.
3. Anti-inflammatory Activity
The anti-inflammatory effects of quinazoline derivatives are attributed to their ability to inhibit pro-inflammatory cytokines:
- Studies have reported that such compounds can significantly reduce levels of TNF-alpha and IL-6 in vitro and in vivo models .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Case Study on Antimicrobial Efficacy :
- Case Study on Anticancer Properties :
Scientific Research Applications
Pharmacological Properties
1. Anticancer Activity
Quinazolinone derivatives are widely recognized for their anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the nitrobenzyl and pyridine moieties in this compound suggests potential enhancement of its anticancer efficacy through specific interactions with cellular targets.
2. Anti-inflammatory Effects
Research indicates that quinazolinone derivatives possess anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This compound could potentially be developed as a therapeutic agent for inflammatory diseases.
3. Antimicrobial Activity
The structural components of 4-((3-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one suggest that it may exhibit antimicrobial properties against a range of pathogens. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Synthesis and Characterization
The synthesis of this compound typically involves reactions between thioether and quinazolinone derivatives. Various methodologies can be employed to optimize yield and purity:
- Refluxing Method: Maintaining optimal temperatures during reflux can enhance product yield.
- Solvent Selection: The choice of solvent affects the reaction kinetics and product stability.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies play a crucial role in understanding how structural modifications impact the biological activity of quinazolinone derivatives. By analyzing the relationship between chemical structure and biological activity, researchers can identify key features that enhance efficacy or reduce toxicity. This approach guides future synthetic efforts to develop more potent analogs.
Case Studies
Several case studies have highlighted the potential applications of quinazolinone derivatives:
- In Vitro Studies: A study evaluated the anticancer effects of various quinazolinones on human cancer cell lines, demonstrating significant cytotoxicity at low micromolar concentrations.
- Anti-inflammatory Research: Another investigation focused on the anti-inflammatory effects of related compounds in animal models, showing reduced edema and inflammation markers after treatment.
- Antimicrobial Testing: Compounds structurally similar to this compound were tested against resistant bacterial strains, revealing promising antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 1
The pyridin-4-ylmethyl group at position 1 is unique compared to phenyl or alkyl substituents in analogous compounds. For example:
- 1-Phenyl derivatives (e.g., 5a: 4-(4-chlorophenyl)-1-phenyltetrahydroquinazolin-2(1H)-one) exhibit reduced solubility in polar solvents due to hydrophobic phenyl groups .
- This modification is structurally analogous to 1-benzyl derivatives but with improved pharmacophoric diversity .
Substituent Variations at Position 4
The 3-nitrobenzylthio group contrasts with other position 4 substituents:
- Nitroaryl derivatives (e.g., 3b: 4-(3-nitrophenyl)-tetrahydroquinazolin-2(1H)-thione) directly attach nitro groups to the core, resulting in strong electron-withdrawing effects that stabilize the thione tautomer .
- Benzylthio linkages (as in the target compound) introduce a sulfur atom and a flexible methylene bridge, which may improve membrane permeability compared to rigid nitroaryl analogs .
Thioether vs. Thione Derivatives
- Thioethers (C–S–CH₂–Ar, as in the target compound) are less prone to oxidation than thiones (C=S, e.g., 3a: 4-(4-chlorophenyl)-tetrahydroquinazolin-2(1H)-thione), enhancing metabolic stability .
- Thiones exhibit distinct NMR profiles (e.g., 3b: δ 165–170 ppm for C=S in ¹³C NMR), while thioethers show characteristic S–CH₂ signals near δ 35–40 ppm .
Spectral Characterization
- ¹H NMR : Pyridinylmethyl protons resonate as a singlet near δ 4.5–5.0 ppm, distinct from phenyl substituents (δ 7.2–7.8 ppm) .
- ¹³C NMR: The 3-nitrobenzylthio group shows signals for S–CH₂ (δ 35–40 ppm) and NO₂–Ar (δ 125–150 ppm), differing from thiones (C=S at δ 165–170 ppm) .
Data Table: Key Comparisons
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted aldehydes with thioacetates followed by cyclization. For example, nitrobenzyl thioethers can be synthesized via nucleophilic substitution between 3-nitrobenzyl halides and thiol intermediates under inert atmospheres. Catalysts like FeCl₃·6H₂O/TMSBr (used in similar tetrahydroquinazolinone syntheses) enhance cyclization efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >90% purity. Reaction temperature (reflux vs. r.t.) and solvent polarity critically affect regioselectivity and byproduct formation .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer : Confirm structure using:
- ¹H/¹³C NMR : Analyze aromatic protons (δ 7.5–8.5 ppm for nitrobenzyl groups) and pyridinylmethyl CH₂ signals (δ 4.5–5.5 ppm). Compare with tetrahydroquinazolinone analogs .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₁N₃O₃S: 408.1384).
- HPLC-PDA : Monitor purity (>95%) with C18 columns (acetonitrile/water mobile phase) .
Q. What computational approaches are used to model its structure and interactions?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases). Use DFT calculations (Gaussian 09) to optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps) for reactivity insights. Validate against crystallographic data from structural analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Standardize bioassays (e.g., fixed cell lines, passage numbers, and incubation times). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm mechanisms. Apply meta-analysis tools (RevMan) to quantify heterogeneity in IC₅₀ values and identify confounding variables (e.g., solvent/DMSO effects) .
Q. What is the environmental fate and ecotoxicological profile of this compound?
- Methodological Answer : Follow OECD guidelines for:
- Hydrolysis/Photolysis : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and monitor degradation via LC-MS/MS.
- Ecotoxicology : Use Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition assays. Correlate logP values (calculated via ChemAxon) with bioaccumulation potential .
Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., halogenation at the nitro group or pyridinylmethyl chain elongation). Test against off-target panels (e.g., kinase profiling services by Eurofins). Use QSAR models (Random Forest, MOE) to predict selectivity cliffs .
Q. How to design experiments to validate theoretical models of its pharmacological mechanism?
- Methodological Answer : Combine in silico predictions with:
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells.
- CRISPR/Cas9 knockouts : Validate dependency on hypothesized pathways (e.g., MAPK/ERK).
- In vivo PK/PD models : Monitor plasma concentrations (LC-MS) and biomarker modulation in rodent models .
Q. How to address variability in NMR spectral data across synthetic batches?
- Methodological Answer : Use deuterated solvents (CDCl₃ or DMSO-d₆) with internal standards (TMS). Pre-saturate residual proton signals. For diastereomeric mixtures, employ chiral columns (e.g., Chiralpak IA) or derivatize with Mosher’s acid for enantiomeric resolution .
Q. What frameworks integrate multi-omics data to study its systemic pharmacological effects?
- Methodological Answer : Apply systems biology workflows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
